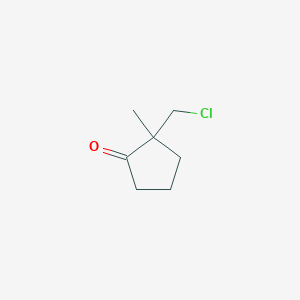

2-(Chloromethyl)-2-methylcyclopentan-1-one

Description

Overview of Cyclopentanone (B42830) Derivatives in Natural Products and Pharmaceutical Scaffolds

The cyclopentanone ring is a fundamental architectural feature in numerous natural products, bioactive compounds, and medicinally relevant molecules. digitellinc.com This structural motif is present in its ketone form or as a derivatized version in a wide range of important substances, including prostaglandins, steroids, terpenoids, antibiotics, and jasmonates. digitellinc.comacs.orgnih.gov The ubiquity of this scaffold has made it a subject of great interest in the field of total synthesis and medicinal chemistry. digitellinc.comwikipedia.org

The significance of cyclopentanone derivatives extends to the pharmaceutical industry, where they serve as key intermediates for the synthesis of bioactive molecules. nbinno.com The development of cyclopentanone-based compounds is considered a valuable strategy in drug discovery research. google.com Conformational rigidification of flexible scaffolds is a known strategy to enhance the affinity, selectivity, and metabolic stability of drug molecules, and cyclopentane (B165970) rings are common motifs in many drugs. nih.gov The five-membered ring is often a core structure in compounds with potential therapeutic applications, including those with antitumor properties. scirp.org For instance, certain cyclopentanone and cyclopentenone derivatives are known to be potent activators of the heat shock response, a cellular process with implications for treating a variety of diseases. google.com The synthesis of cyclopentanone derivatives from readily available starting materials, such as curcumin (B1669340) analogues, has also been explored to generate compounds with antioxidant and anti-inflammatory activities. ui.ac.id

Historical Development of Synthetic Methodologies for Substituted Cyclopentanones

The challenge of synthesizing substituted cyclopentanes has been a significant driver for the development of novel synthetic methods and strategies. oregonstate.edu Unlike the six-membered cyclohexane (B81311) ring, for which powerful and general reactions like the Diels-Alder and Robinson annulation exist, the synthesis of cyclopentanes has historically been more complex. baranlab.org

Two of the most historically significant methods for constructing the cyclopentenone core are the Pauson-Khand reaction and the Nazarov cyclization. The Pauson-Khand reaction, discovered in the early 1970s, is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt-carbonyl complex. baranlab.orgwikipedia.orgtcichemicals.comorganic-chemistry.orgthieme-connect.com This reaction has been widely used in the total synthesis of natural products containing a cyclopentenone moiety. tcichemicals.comlibretexts.org While the intermolecular version of the Pauson-Khand reaction can suffer from poor selectivity, its intramolecular variant is highly effective for creating fused ring systems and is a staple in complex molecule synthesis. wikipedia.orglibretexts.org

The Nazarov cyclization, first reported by Ivan Nazarov in the 1940s, is an electrocyclic closure of a divinyl ketone to form a cyclopentenone. wikipedia.orgnumberanalytics.com This reaction is typically promoted by a stoichiometric amount of a Lewis acid or a protic acid. wikipedia.org The key step is a 4π-electrocyclic ring closure of a pentadienyl cation intermediate. numberanalytics.com The Nazarov cyclization is a powerful tool for constructing complex ring systems with high efficiency and selectivity, and it has been instrumental in the synthesis of natural products and pharmaceuticals. numberanalytics.comacs.orgdigitellinc.com

Over the years, a plethora of other methods for synthesizing substituted cyclopentanones have been developed. These include intramolecular radical cyclizations, ring-expansion reactions, and various annulation strategies. organic-chemistry.org Modern approaches often employ transition metal catalysis, including palladium, rhodium, and gold, to achieve high levels of efficiency and stereocontrol. organic-chemistry.orgnih.govorganic-chemistry.org The development of catalytic, asymmetric methods for the synthesis of chiral cyclopentanones continues to be an active area of research, driven by the demand for enantiomerically pure building blocks for the pharmaceutical industry. digitellinc.comacs.org

Rationale for Research on 2-(Chloromethyl)-2-methylcyclopentan-1-one: Unique Reactivity and Synthetic Utility

The compound this compound is a versatile small molecule scaffold that holds significant potential as a synthetic intermediate. Its structure combines a cyclopentanone core with a quaternary center bearing both a methyl group and a reactive chloromethyl group. This unique combination of functional groups suggests a distinct reactivity profile that can be exploited in organic synthesis.

The presence of the α-chloroketone moiety is of particular interest. Ketones with a halogen at the alpha position are known to be reactive intermediates. libretexts.org The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at the quaternary center. This provides a pathway to a diverse range of substituted cyclopentanone derivatives.

Furthermore, α-chloroketones are precursors to other important synthetic intermediates. For example, they can be converted to α,β-unsaturated ketones through elimination reactions. In the case of this compound, this would lead to the formation of 2-methyl-2-cyclopenten-1-one, a valuable building block in its own right. The synthesis of α-chloroketones can be achieved through various methods, including the chlorination of enolates or the treatment of β-keto dimethylsulfoxonium ylides with hydrogen chloride. masterorganicchemistry.comnih.govorganic-chemistry.org

The potential synthetic applications of this compound are broad. Its derivatives could serve as building blocks for pharmaceutical agents and new materials. The ability to introduce diverse functionality at the C2 position makes it an attractive starting point for the synthesis of complex target molecules, including those with potential biological activity. While specific, detailed research on this particular compound is not extensively documented in peer-reviewed literature, its structural features and the known reactivity of α-chloroketones provide a strong rationale for its investigation as a valuable tool in the synthetic chemist's arsenal.

Data Tables

Table 1: Physicochemical Properties of Selected Cyclopentanone Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 40792-02-7 | C₇H₁₁ClO | 146.61 |

| 2-Methylcyclopentanone (B130040) | 1120-72-5 | C₆H₁₀O | 98.14 |

| 2-(Chloromethyl)-1,1-dimethylcyclopentane | 77437-95-7 | C₈H₁₅Cl | 146.66 |

Data sourced from wikipedia.orgnih.govnih.gov

Table 2: Historical Methods for Cyclopentenone Synthesis

| Reaction Name | Description | Key Features |

| Pauson-Khand Reaction | A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide. | Typically mediated by dicobalt octacarbonyl; effective for forming fused ring systems. |

| Nazarov Cyclization | An acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. | Forms cyclopentenones with high regio- and stereoselectivity. |

Data sourced from wikipedia.orgbaranlab.orgwikipedia.orgtcichemicals.comorganic-chemistry.orgthieme-connect.comlibretexts.orgnumberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-2-methylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO/c1-7(5-8)4-2-3-6(7)9/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYYBAHMEJIMKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloromethyl 2 Methylcyclopentan 1 One

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 2-(chloromethyl)-2-methylcyclopentan-1-one, this process involves strategically disconnecting the molecule at key bonds to identify potential precursors.

The primary disconnections for this target molecule would be at the bonds adjacent to the carbonyl group and the carbon-chlorine bond. A logical retrosynthetic approach would involve the following disconnections:

C-Cl Bond Disconnection: The chloromethyl group can be retrosynthetically disconnected to a hydroxymethyl group, which is a common precursor. This suggests that 2-hydroxy-2-methylcyclopentan-1-one (B6240338) could be a key intermediate, which could then be converted to the final product via a chlorination reaction.

α-Carbon-Carbonyl Bond Disconnection: Disconnecting the bond between the carbonyl carbon and the quaternary α-carbon suggests a precursor that could be alkylated. For instance, an enolate of 2-methylcyclopentanone (B130040) could be reacted with a chloromethylating agent.

Ring Disconnection: Breaking the cyclopentanone (B42830) ring itself can lead to various linear precursors. For example, a 1,5-dicarbonyl compound or a related diester could be cyclized through an intramolecular reaction like a Dieckmann condensation, followed by further functionalization.

This analytical process provides a roadmap for the various synthetic strategies that can be employed to construct this compound.

Direct Synthetic Approaches to the Cyclopentanone Core

Direct approaches focus on constructing the substituted cyclopentanone ring system in a highly controlled manner.

Cyclization Reactions Leading to the Formation of the Ring System

The formation of the cyclopentanone ring is a fundamental step in the synthesis of the target compound. Various cyclization reactions can be employed to create this five-membered ring structure.

One notable method involves the synthesis of cyclopentenolone derivatives, which can then be further modified. For example, a five-step synthesis starting from 2-methyl-1,3-butadiene can yield 2-hydroxy-3-methylcyclopent-2-en-1-one. google.com This process includes the reaction of the butadiene with a dihalocarbene to form a vinylcyclopropane (B126155) derivative, followed by thermal isomerization to a cyclopentene, hydrolysis, epoxidation, and finally isomerization to the cyclopentenolone. google.com

Other general methods for synthesizing cyclopentenones include the Nazarov cyclization and the Pauson-Khand reaction. organic-chemistry.org Additionally, transition metal-catalyzed reactions, such as those involving rhodium or gold, can facilitate the intramolecular hydroacylation of alkynals or the cyclization of enol carbonates to form cyclopentenone structures. organic-chemistry.org A specific example is the titanium-catalyzed reaction of an enone with an aldehyde to produce substituted 2-cyclopenten-1-ones. google.com

A different strategy involves the reaction of a compound like 2-chlorobenzyl-(1-chlorocyclopropyl) ketone with a sulfur ylide, which leads to the formation of an oxirane intermediate that can be a precursor for ring systems. google.com

| Cyclization Method | Starting Materials | Key Intermediates | Reference |

| Dihalocarbene Addition & Isomerization | 2-Alkyl substituted butadiene, Dihalocarbene | 1,1-Dihalo-2-alkyl-2-vinylcyclopropane | google.com |

| Nazarov Cyclization | Divinyl ketones | Pentadienyl cation | organic-chemistry.org |

| Pauson-Khand Reaction | Alkyne, Alkene, Carbon monoxide | Cobalt-alkyne complex | organic-chemistry.org |

| Titanium-catalyzed Cyclization | Enone, Aldehyde | Metallocycle | google.com |

Functionalization of Precursor Cyclopentanones to Introduce Methyl and Chloromethyl Moieties

This approach involves starting with a simpler cyclopentanone and introducing the required methyl and chloromethyl groups. A common precursor for such functionalization is 2-methylcyclopentanone. nih.govnist.govnist.gov

A potential route to the target compound is through the hydroxymethylation of a suitable precursor, followed by chlorination. The Morita-Baylis-Hillman reaction, for instance, can be used to introduce a hydroxymethyl group onto 2-cyclopenten-1-one (B42074) using formalin in the presence of a phosphine (B1218219) catalyst. organic-chemistry.org This reaction is highly efficient, with yields of up to 97% being achieved in a short time frame when using tributylphosphine (B147548) in a methanol-chloroform solvent system. organic-chemistry.org The resulting 2-hydroxymethyl-2-cyclopenten-1-one is a versatile building block for further synthesis. organic-chemistry.org

Direct chloromethylation of a precursor like 2-methylcyclopentanone would be a more direct route, although potentially challenging due to the reactivity of the reagents and the possibility of side reactions.

Indirect Synthetic Pathways and Transformations

Indirect methods involve the synthesis of a related structure which is then transformed into the desired this compound.

Derivatization of Related Cyclopentanone Structures

This strategy involves the chemical modification of existing cyclopentanone derivatives. For example, 2-methylcyclopentane-1,3-dione can undergo a Michael addition with methyl vinyl ketone to produce 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione. researchgate.net This intermediate is valuable in natural product synthesis and demonstrates how a cyclopentanone structure can be elaborated. researchgate.net The resulting triketone can then be subjected to selective cyclization reactions to form bicyclic systems. researchgate.net

The functionalization of methyl groups on a pre-existing terpenoid skeleton has also been demonstrated through C-H bond silylation and subsequent oxidation. nih.gov This strategy allows for the transformation of a methyl group into a hydroxyl group, which can then be further manipulated. nih.gov

Ring Expansion Reactions from Cyclobutanol Derivatives Yielding 2-(Chloromethyl)-2-methylcyclopentanone

Ring expansion reactions provide an elegant method for constructing five-membered rings from four-membered precursors. Palladium-catalyzed ring expansion of (Z)-1-(1,3-butadienyl)cyclobutanols with aryl iodides can produce (Z)-2-(3-aryl-1-propenyl)cyclopentanones stereospecifically. ugent.be

Another relevant transformation is the acid- or metal-promoted rearrangement of allenylcyclobutanols, which are effective initiators for the synthesis of cyclopentanones. ugent.be Thallium(III) nitrate (B79036) has also been used to rearrange dienes to form spirocyclopentanones, albeit sometimes in low yields. ugent.be These methods highlight the versatility of ring expansion strategies in accessing cyclopentanone cores.

| Precursor Type | Reaction Type | Resulting Structure | Reference |

| (Z)-1-(1,3-Butadienyl)cyclobutanols | Palladium-catalyzed ring expansion | (Z)-2-(3-Aryl-1-propenyl)cyclopentanones | ugent.be |

| Allenylcyclobutanols | Acid- or metal-promoted rearrangement | Cyclopentanones | ugent.be |

| Diene | Thallic oxidation | Spirocyclopentanone | ugent.be |

Stereoselective and Asymmetric Synthesis Approaches for Substituted Cyclopentanones

The creation of chiral centers with specific configurations is a cornerstone of modern organic synthesis, particularly in the preparation of complex molecules. For a compound like this compound, which contains a quaternary stereocenter at the 2-position, stereoselective and asymmetric synthesis is crucial for obtaining enantiomerically pure forms. Research into the asymmetric synthesis of substituted cyclopentanones has yielded several powerful strategies that could be adapted for this purpose.

One prominent approach involves organocatalytic domino or cascade reactions. These reactions can construct complex molecular architectures from simple starting materials in a single pot, often with high stereoselectivity. nih.gov For instance, a triple Michael domino reaction has been developed for the highly stereoselective synthesis of fully functionalized cyclopentanes bearing multiple stereocenters, including a quaternary one. nih.gov This method utilizes a chiral amine catalyst to orchestrate a sequence of carbon-carbon bond-forming events, leading to the desired cyclic system with excellent control over the stereochemistry. nih.gov

Another powerful strategy is the use of multicatalytic systems. A one-pot, asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes has been reported to produce densely functionalized cyclopentanones with high enantioselectivities. nih.govacs.org This process combines a secondary amine-catalyzed Michael addition with an N-heterocyclic carbene (NHC)-catalyzed intramolecular crossed benzoin (B196080) reaction. nih.govacs.org The judicious choice of catalysts and reaction conditions allows for the generation of complex cyclopentanone structures from readily available starting materials in an efficient manner. acs.org

The Nazarov cyclization, a concerted electrocyclic reaction of divinyl ketones, also presents a viable route for the enantioselective synthesis of cyclopentenones, which can be subsequently converted to cyclopentanones. organic-chemistry.org The use of chiral Lewis acids or Brønsted acids as catalysts can induce facial selectivity in the cyclization, leading to chiral products. organic-chemistry.org

Furthermore, asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones offers a pathway to chiral 2-substituted cyclopentyl aryl ketones. acs.org This method could potentially be adapted to introduce the desired substituents at the 2-position of the cyclopentanone ring with high enantiomeric excess.

A summary of potential stereoselective approaches is presented in the table below.

| Synthetic Strategy | Catalyst Type | Key Features | Potential Applicability |

| Organocatalytic Triple Michael Domino Reaction | Chiral Amine | Forms multiple C-C bonds and stereocenters in one pot. nih.gov | Creation of the substituted cyclopentane (B165970) ring with a quaternary stereocenter. |

| Multicatalytic [3+2] Annulation | Secondary Amine / N-Heterocyclic Carbene | Combines Michael addition and intramolecular benzoin reaction for functionalized cyclopentanones. nih.govacs.org | Access to densely functionalized cyclopentanones with high enantioselectivity. |

| Asymmetric Nazarov Cyclization | Chiral Lewis Acid / Brønsted Acid | Enantioselective electrocyclization of divinyl ketones. organic-chemistry.org | Synthesis of chiral cyclopentenones as precursors to the target compound. |

| Asymmetric Hydrogenation | Chiral Metal Complex | Enantioselective reduction of α,β-unsaturated ketones. acs.org | Introduction of chirality at the 2-position. |

Emerging and Green Chemistry Approaches in the Synthesis of the Compound (e.g., Catalytic Methods)

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, use less hazardous materials, and improve energy efficiency. The synthesis of cyclopentanones, including potentially this compound, is increasingly benefiting from such emerging approaches.

A significant area of development is the use of biomass-derived feedstocks. For example, furfural (B47365), a platform chemical obtained from lignocellulosic biomass, can be converted into cyclopentanone (CPO) and its derivatives. rsc.orgresearchgate.net One such route involves the conversion of furfural to 2,5-hexanedione, followed by a base-catalyzed intramolecular aldol (B89426) condensation to yield 3-methylcyclopent-2-enone. rsc.org This intermediate can then be further functionalized. This approach represents a renewable alternative to petroleum-based starting materials.

Catalytic methods are at the forefront of green synthesis. The development of reusable and highly efficient catalysts is a key goal. For instance, bimetallic catalysts, such as platinum-cobalt (B8599474) supported on carbon, have been shown to be effective in the synthesis of cyclopentanone from furfural under relatively low hydrogen pressure. rsc.org The use of biphasic solvent systems can also enhance catalyst performance and facilitate product separation. rsc.org Entrapped rhodium catalysts derived from a sol-gel process have been used for Pauson-Khand reactions to produce cyclopentenones under mild conditions, with the catalyst being reusable multiple times. organic-chemistry.org

The use of greener solvents is another important aspect of sustainable synthesis. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are being explored as alternatives to more hazardous solvents commonly used in organic synthesis. nih.gov These solvents are often derived from renewable resources and have more favorable environmental and safety profiles.

The table below summarizes some emerging and green chemistry approaches relevant to cyclopentanone synthesis.

| Green Approach | Example | Key Advantages | Potential Relevance |

| Biomass-derived Feedstocks | Synthesis of cyclopentanone derivatives from furfural. rsc.orgresearchgate.netrsc.org | Utilizes renewable resources, reducing reliance on fossil fuels. | A sustainable starting point for the synthesis of the cyclopentanone core. |

| Reusable Catalysts | Bimetallic Pt-Co catalysts on carbon support; entrapped Rh catalysts. organic-chemistry.orgrsc.org | Reduces catalyst waste and cost, allows for continuous processing. | Efficient and sustainable production of cyclopentanone intermediates. |

| Green Solvents | Use of 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). nih.gov | Less toxic, often biodegradable, and derived from renewable sources. | Minimizing the environmental impact of the synthetic process. |

| Mild Reaction Conditions | Ni(II)-catalyzed synthesis of cyclopentenones at mild temperatures and pressures. organic-chemistry.org | Reduces energy consumption and the need for specialized equipment. | Safer and more energy-efficient synthesis. |

Reactivity and Mechanistic Investigations of 2 Chloromethyl 2 Methylcyclopentan 1 One

Reactions Involving the Carbonyl Functionality of the Chemical Entity

The carbonyl group (C=O) is a highly polarized functional group, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. libretexts.org

Nucleophilic Additions to the Ketone

Nucleophilic addition is a fundamental reaction of aldehydes and ketones. masterorganicchemistry.com The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate after the rehybridization of the carbon from sp² to sp³. libretexts.org This alkoxide intermediate is then typically protonated to yield an alcohol product. libretexts.org

For 2-(chloromethyl)-2-methylcyclopentan-1-one, nucleophilic addition reactions would convert the ketone into a tertiary alcohol. The general mechanism can proceed under basic or acidic conditions.

Base-Promoted Addition : A strong nucleophile directly attacks the carbonyl carbon, forming an alkoxide which is subsequently protonated. libretexts.org

Acid-Catalyzed Addition : An acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by a weaker nucleophile. libretexts.org

A common example of this type of reaction is the addition of organometallic reagents, such as Grignard or organolithium reagents, which are excellent sources of nucleophilic carbon. libretexts.orgpearson.com For instance, reaction with methylmagnesium bromide would be expected to yield 2-(chloromethyl)-1,2-dimethylcyclopentan-1-ol. Another key reaction is cyanohydrin formation, where a cyanide ion (from a source like KCN or HCN) attacks the carbonyl carbon. libretexts.orgyoutube.com

Table 1: Examples of Nucleophilic Addition to Ketones

| Nucleophile | Reagent Example | Expected Product with this compound | Product Class |

|---|---|---|---|

| Hydride Ion | Sodium Borohydride (NaBH₄) | 2-(Chloromethyl)-2-methylcyclopentan-1-ol | Secondary Alcohol |

| Alkyl Group | Methylmagnesium Bromide (CH₃MgBr) | 2-(Chloromethyl)-1,2-dimethylcyclopentan-1-ol | Tertiary Alcohol |

| Cyanide Ion | Hydrogen Cyanide (HCN) | 2-(Chloromethyl)-1-hydroxy-2-methylcyclopentane-1-carbonitrile | Cyanohydrin |

| Alkoxide Ion | Sodium Methoxide (NaOCH₃) in Methanol | 2-(Chloromethyl)-1-methoxy-2-methylcyclopentan-1-ol | Hemiketal |

Alpha-Functionalization and Enolate Chemistry

The carbon atoms adjacent to the carbonyl group, known as α-carbons, exhibit enhanced acidity. Deprotonation of an α-hydrogen by a suitable base leads to the formation of a resonance-stabilized intermediate called an enolate. In the case of this compound, the α-carbon at the C5 position bears hydrogens that can be removed to form an enolate. The α-carbon at C2 is a quaternary center and has no hydrogens to be abstracted.

The formation of the enolate is a crucial step for a variety of reactions that functionalize the α-position. These reactions include:

Alkylation : The enolate can act as a nucleophile and react with alkyl halides.

Aldol (B89426) Condensation : The enolate can attack another carbonyl compound.

The study of the keto-enol equilibrium in the related compound 2-acetylcyclopentanone (B155173) has shown that the acidity of the ketone (as a carbon acid) can be determined, which is fundamental to its enolate chemistry. rsc.org The presence of the electron-withdrawing chloromethyl group in this compound would likely influence the acidity of the α-hydrogens at C5.

Transformations at the Chloromethyl Group

The chloromethyl group (–CH₂Cl) is a primary alkyl halide, making it a key site for nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (S(_N)1, S(_N)2)

Nucleophilic substitution reactions involve the replacement of the chlorine atom (a good leaving group) by a nucleophile. masterorganicchemistry.com The reaction can proceed through two primary mechanisms: S(_N)2 (bimolecular) or S(_N)1 (unimolecular). masterorganicchemistry.com

S(_N)2 Mechanism : This is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com This mechanism is favored for primary and secondary alkyl halides and is sensitive to steric hindrance. libretexts.org

S(_N)1 Mechanism : This is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. masterorganicchemistry.com This pathway is favored for tertiary alkyl halides due to the stability of the resulting carbocation. libretexts.org

For this compound, the chloromethyl group is a primary alkyl halide. Typically, primary halides react via the S(_N)2 mechanism. However, the carbon atom is attached to a quaternary center (C2), which can introduce significant steric hindrance, potentially slowing down the S(_N)2 reaction rate compared to a less hindered primary halide like 1-chloro-3,3-dimethylpentane. libretexts.org An S(_N)1 reaction is unlikely as it would require the formation of a primary carbocation, which is highly unstable. Therefore, nucleophilic substitution at the chloromethyl group is expected to proceed via an S(_N)2 pathway, although potentially at a reduced rate due to steric factors.

Table 2: Comparison of S(_N)1 and S(_N)2 Reaction Characteristics

| Feature | S(_N)1 | S(_N)2 |

|---|---|---|

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |

| Substrate | 3° > 2° >> 1° | Methyl > 1° > 2° >> 3° |

| Stereochemistry | Racemization | Inversion of configuration |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are favored |

Elimination Reactions Leading to Unsaturated Derivatives

When treated with a strong base, alkyl halides can undergo elimination reactions to form alkenes, a process known as dehydrohalogenation. libretexts.orgopenstax.org The reaction involves the removal of the halogen from one carbon and a proton from an adjacent (β) carbon. libretexts.org

In this compound, the chloromethyl carbon is the α-carbon. The adjacent carbon, C2 of the ring, is the β-carbon. However, this β-carbon is a quaternary center and has no hydrogen atoms attached. Therefore, a standard β-elimination reaction to form an exocyclic double bond (C=CH₂) is not possible.

An alternative elimination pathway could involve the enolate. If a base abstracts a proton from the C5 position to form an enolate, and this is followed by an intramolecular S(_N)2 reaction where the enolate attacks the chloromethyl carbon, a bicyclic product could be formed. However, the most predictable elimination would involve hydrogens on the methyl group if a sufficiently strong and hindered base is used, though this is less common.

Generally, when multiple alkene products can be formed, the major product is often the most stable (most substituted) alkene, a principle known as Zaitsev's Rule. openstax.orgmasterorganicchemistry.com Since standard β-elimination is blocked in this molecule, alternative unsaturated derivatives would have to be formed through more complex or rearrangement pathways.

Formation of Organometallic Reagents from the Chloromethyl Moiety

The carbon-chlorine bond can be converted into a carbon-metal bond to form an organometallic reagent. The most common examples are Grignard reagents (organomagnesium) and organolithium reagents. libretexts.org

Grignard Reagent Formation : This is achieved by reacting the alkyl halide with magnesium metal in an ether solvent (like diethyl ether or THF). libretexts.orgmasterorganicchemistry.com

Organolithium Reagent Formation : This involves reacting the alkyl halide with lithium metal, typically in a non-polar solvent like pentane (B18724) or hexane. libretexts.orgmasterorganicchemistry.com

The formation of the Grignard or organolithium reagent from this compound would proceed as follows:

C₇H₁₀O(CH₂Cl) + Mg → C₇H₁₀O(CH₂MgCl) C₇H₁₀O(CH₂Cl) + 2Li → C₇H₁₀O(CH₂Li) + LiCl

A critical challenge in this synthesis is the presence of the electrophilic carbonyl group in the same molecule. Organometallic reagents are strongly nucleophilic and basic. libretexts.org Therefore, once formed, the organometallic moiety could react intramolecularly with the ketone, or intermolecularly with the starting material. This would lead to a complex mixture of products, including oligomers or polymers. To successfully form and use such an organometallic reagent, the ketone functionality would likely need to be protected (e.g., as a ketal) before the reaction with the metal and then deprotected in a later step.

Rearrangement Reactions Involving the Cyclopentanone (B42830) Ring System

The strained nature of the cyclopentane (B165970) ring, coupled with the presence of a good leaving group in the chloromethyl substituent, makes this compound a candidate for various rearrangement reactions. These transformations can lead to either an expansion or a contraction of the ring, providing pathways to different cyclic and acyclic systems.

Ring Expansion and Contraction Methodologies

While specific studies on the ring expansion of this compound are not extensively documented in the literature, the Favorskii rearrangement stands out as a classic and highly relevant method for achieving ring contraction in α-halo ketones. ddugu.ac.inwikipedia.orgnrochemistry.comyoutube.comadichemistry.com This reaction is particularly applicable to the title compound.

The Favorskii rearrangement is typically initiated by a base, such as a hydroxide (B78521) or an alkoxide. wikipedia.orgnrochemistry.com The proposed mechanism for this compound would commence with the abstraction of an acidic α-proton from the carbon on the opposite side of the carbonyl group from the halogen-bearing carbon. This generates an enolate which then undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride ion and forming a strained bicyclic cyclopropanone (B1606653) intermediate. wikipedia.orgnrochemistry.comadichemistry.com

Table 1: Key Steps in the Favorskii Rearrangement of this compound

| Step | Description | Intermediate/Product |

| 1 | Deprotonation | Enolate formation at the C5 position. |

| 2 | Intramolecular SN2 | Formation of a bicyclo[3.1.0]hexan-2-one intermediate (a cyclopropanone). |

| 3 | Nucleophilic Attack | Attack of a base (e.g., OH⁻) on the carbonyl carbon. |

| 4 | Ring Opening | Cleavage of the cyclopropanone ring to yield a carbanion. |

| 5 | Protonation | Formation of the final ring-contracted product, 1-methylcyclopentane-1-carboxylic acid. |

It is important to note that if the α-halo ketone lacks enolizable hydrogens, a different mechanism known as the quasi-Favorskii rearrangement may operate. wikipedia.org However, this compound possesses enolizable protons, making the standard Favorskii pathway the more probable route.

Pericyclic and Sigmatropic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by their high stereospecificity. nih.gov They are broadly classified into cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. While the core structure of this compound does not inherently lend itself to common pericyclic reactions without prior modification, its derivatives could potentially participate in such transformations.

For instance, the introduction of unsaturation into the cyclopentanone ring could pave the way for electrocyclic ring-opening or ring-closing reactions, or for the molecule to act as a dienophile in Diels-Alder cycloadditions.

Sigmatropic rearrangements involve the migration of a sigma-bond across a π-system. A well-known example is the Cope rearrangement. Again, the saturated nature of the cyclopentanone ring in the title compound precludes direct participation in such reactions. However, derivatives with appropriate unsaturation could potentially undergo these types of rearrangements. The literature on specific pericyclic or sigmatropic reactions involving this compound is sparse, and thus, this area remains open for investigation.

Stereochemical Outcomes and Control in Reactions of this compound

The presence of a quaternary stereocenter in this compound introduces the element of stereochemistry into its reactions. The control of stereochemical outcomes, leading to the selective formation of one stereoisomer over another, is a cornerstone of modern organic synthesis.

Diastereoselective Reactions

Reactions of this compound can, in principle, lead to the formation of diastereomers if a new stereocenter is created. For example, the reduction of the carbonyl group to a hydroxyl group would generate a new stereocenter at the C1 position. The relative orientation of the new hydroxyl group and the existing chloromethyl and methyl groups at C2 would determine the diastereomeric outcome.

Enantioselective Transformations

Enantioselective transformations aim to produce a single enantiomer of a chiral product. In the context of this compound, which is itself chiral, enantioselective synthesis would typically involve the use of chiral reagents or catalysts to selectively form one enantiomer from a prochiral precursor or to resolve a racemic mixture.

For instance, the α-methylation of cyclohexanone (B45756) has been achieved with high enantiomeric excess using polymer-supported chiral auxiliaries. researchgate.net This suggests that similar strategies could be applied to the synthesis of enantiomerically enriched this compound or its derivatives. The use of chiral catalysts in reactions such as aldol condensations or Michael additions involving the enolate of the title compound could also lead to enantiomerically enriched products. However, specific literature detailing such enantioselective transformations for this compound is limited.

Computational and Theoretical Chemistry Studies of 2 Chloromethyl 2 Methylcyclopentan 1 One

Conformational Analysis and Energy Landscapes of the Chemical Compound

The cyclopentanone (B42830) ring is not planar and exists in various puckered conformations to relieve ring strain. For substituted cyclopentanones, the interplay of steric and electronic effects dictates the preferred three-dimensional arrangement of the atoms. In the case of 2-(chloromethyl)-2-methylcyclopentan-1-one, the primary conformational isomerism arises from the orientation of the chloromethyl group relative to the cyclopentanone ring.

Theoretical studies on closely related 2-halocyclopentanones, such as 2-chlorocyclopentanone (B1584037), have shown that the conformational equilibrium is primarily between a pseudo-equatorial (Ψ-e) and a pseudo-axial (Ψ-a) conformer. nih.gov In these conformers, the halogen substituent occupies a position that is roughly in the "equatorial" or "axial" plane of the puckered ring.

Computational models, such as those employing Density Functional Theory (DFT) at the B3LYP level, have been used to calculate the energy differences between these conformers. For 2-chlorocyclopentanone, the pseudo-equatorial conformer is found to be slightly more stable than the pseudo-axial conformer in the gas phase. nih.gov This preference can be attributed to a combination of steric and electronic factors. The energy landscape of such a molecule is a complex surface with multiple minima corresponding to these stable conformers and saddle points representing the transition states between them. nih.gov

Table 1: Calculated Relative Energies of 2-Chlorocyclopentanone Conformers

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |

| Pseudo-equatorial (Ψ-e) | B3LYP | Not Specified | 0.00 |

| Pseudo-axial (Ψ-a) | B3LYP | Not Specified | 0.42 |

Data adapted from a study on 2-chlorocyclopentanone and serves as an illustrative model. nih.gov

For this compound, the presence of the additional methyl group at the C2 position would introduce further steric hindrance, likely influencing the relative energies of the conformers and potentially altering the energy barriers for interconversion.

Electronic Structure and Bonding Characteristics

The electronic structure of this compound is significantly influenced by the presence of the electron-withdrawing carbonyl group and the chlorine atom. As a member of the α-halo ketone family, this compound exhibits distinct bonding characteristics that are key to its reactivity. wikipedia.org

The primary feature is the polarization of the carbon-chlorine (C-Cl) bond, which is enhanced by the inductive effect of the adjacent carbonyl group. This effect increases the positive partial charge on the α-carbon (the carbon bearing the chloromethyl group), making it a primary electrophilic site. nih.gov Furthermore, the lone pairs on the oxygen of the carbonyl group and the chlorine atom can participate in intramolecular interactions.

Quantum chemical calculations can provide a quantitative description of the electronic distribution through various means, such as Mulliken or Natural Bond Orbital (NBO) population analysis. These analyses would reveal the partial atomic charges on each atom, confirming the electrophilic nature of the α-carbon and the nucleophilic character of the carbonyl oxygen.

The preferred conformation of α-halo ketones is often a cisoid arrangement where the halogen and the carbonyl oxygen are in the same plane, which minimizes steric repulsion between the halogen and the alkyl groups on the carbonyl. nih.gov

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

A key transformation for this compound is nucleophilic substitution, where a nucleophile replaces the chlorine atom. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. numberanalytics.comlumenlearning.com Computational modeling can be employed to map the potential energy surface of this reaction, identifying the reactants, products, and the crucial transition state.

The SN2 transition state is characterized by a trigonal bipyramidal geometry at the carbon atom undergoing substitution. numberanalytics.com The incoming nucleophile and the departing chloride ion are in apical positions, 180° apart, while the other three carbon substituents lie in a plane. numberanalytics.com The bond to the nucleophile is partially formed, and the bond to the leaving group is partially broken. libretexts.org

The energy of this transition state determines the activation energy of the reaction. For α-halo ketones, the presence of the adjacent carbonyl group can delocalize the developing negative charge in the transition state, thereby lowering its energy and accelerating the reaction rate compared to a simple alkyl halide. nih.gov

Table 2: Key Features of an SN2 Transition State

| Feature | Description |

| Geometry | Trigonal bipyramidal |

| Hybridization of Central Carbon | sp² |

| Bond Angles | Apical-equatorial bonds are ~90° |

| Stereochemistry | Inversion of configuration at the reaction center |

This table describes the general features of an SN2 transition state. numberanalytics.comlibretexts.orgpressbooks.pub

Computational studies can calculate the activation energies for reactions with different nucleophiles, providing insights into the reaction's feasibility and selectivity.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. These descriptors provide a quantitative basis for understanding and correlating chemical behavior. For a molecule like this compound, several descriptors are particularly relevant for predicting its reactivity towards nucleophiles.

Key descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The LUMO is of particular importance as it represents the orbital that will accept electrons from an incoming nucleophile. A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack.

HOMO-LUMO gap: A smaller energy gap between the HOMO and LUMO often correlates with higher reactivity.

Partial atomic charges: The charge on the α-carbon is a direct indicator of its electrophilicity.

Electrophilicity index (ω): This global reactivity index measures the ability of a molecule to accept electrons.

These descriptors can be calculated using various quantum chemical methods, such as DFT. By comparing these values for a series of related compounds, it is possible to establish quantitative structure-activity relationships (QSAR). nih.gov

Table 3: Common Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance in Nucleophilic Reactions |

| LUMO Energy | Lower values indicate greater electrophilicity. |

| Partial Charge on α-Carbon | More positive values suggest a more reactive site. |

| Electrophilicity Index (ω) | Higher values indicate a stronger electrophile. |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While quantum chemical calculations are excellent for studying individual molecules or small molecular clusters, molecular dynamics (MD) simulations are better suited for understanding the behavior of molecules in the condensed phase, such as in a solvent. nih.govnih.gov An MD simulation models the movement of every atom in a system over time, based on a classical force field that describes the interactions between atoms.

For this compound, an MD simulation in a solvent like water or an organic solvent would provide valuable insights into:

Solvation structure: How solvent molecules arrange themselves around the solute molecule. This includes the formation of hydrogen bonds between the carbonyl oxygen and protic solvents.

Conformational dynamics: The simulation can track the transitions between different conformers (e.g., pseudo-axial and pseudo-equatorial) in solution and determine their relative populations.

Transport properties: Diffusion coefficients and other transport properties can be calculated.

By analyzing the trajectories of the atoms from an MD simulation, it is possible to understand how the solvent influences the conformational preferences and reactivity of the compound. For instance, polar solvents might stabilize more polar conformers. nih.govnih.gov

Applications of 2 Chloromethyl 2 Methylcyclopentan 1 One in Complex Molecule Synthesis

As a Key Intermediate in Natural Product Synthesis

The cyclopentane (B165970) ring is a core structural motif in a wide array of natural products, known as cyclopentanoids. These include prostaglandins, iridoids, and various sesquiterpenes. The use of pre-functionalized cyclopentane units like 2-(Chloromethyl)-2-methylcyclopentan-1-one is a plausible strategy for the efficient construction of these complex targets.

Total Synthesis of Biologically Relevant Cyclopentanoid Natural Products

While the synthesis of numerous cyclopentanoid natural products has been reported, direct application of this compound as a key intermediate is not prominently featured in readily accessible scientific literature. Syntheses of related structures, such as various cyclopentanoid antibiotics and iridoids like loganin (B1675030) and hirsutene, have been achieved, though they often proceed through different intermediates, such as highly functionalized bicyclo[3.3.0]octanes derived from other starting materials. rsc.org The potential for this compound to serve in this capacity stems from its inherent reactivity, but specific total syntheses employing this building block remain to be broadly published.

Formal Syntheses and Advanced Intermediate Preparation

A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted to a natural product. The bifunctional nature of this compound makes it a suitable candidate for preparing advanced intermediates. The chloromethyl group allows for nucleophilic substitution or the formation of organometallic reagents, while the ketone can undergo a variety of transformations such as aldol (B89426) reactions, reductions, or olefinations. Although this potential exists, specific examples of its use in formal syntheses or the preparation of advanced, documented intermediates for natural products are not detailed in the surveyed literature.

Building Block for Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and are present in a vast number of pharmaceutical agents. Chemical building blocks that can be readily converted into heterocyclic scaffolds are therefore of high value. The structure of this compound offers pathways to heterocyclic systems. For instance, reaction with a binucleophile, such as a hydrazine (B178648) or a hydroxylamine, could potentially lead to the formation of fused pyrazoline or oxazine (B8389632) rings, respectively. Despite this synthetic potential, specific, documented examples of this compound being used as a direct precursor for heterocyclic systems are not widely reported in scientific journals. Its derivatives are noted to have the potential to serve as building blocks for pharmaceutical agents, which often implies the synthesis of heterocycles. smolecule.com

Precursor for Advanced Synthetic Scaffolds

Advanced synthetic scaffolds are complex molecular frameworks designed for the systematic construction of functional molecules, often used in drug discovery and materials science. mdpi.com The cyclopentanone (B42830) core of this compound, combined with its reactive chloromethyl handle, makes it a potential starting point for creating more elaborate molecular architectures. Intramolecular reactions, such as cyclizations initiated by converting the chloromethyl group into a nucleophilic or electrophilic center, could lead to the formation of bicyclic or spirocyclic systems. While the compound is recognized as a potential intermediate for more complex molecules, specific examples of its conversion into named, advanced synthetic scaffolds are not detailed in the available literature. smolecule.com

Development of Novel Reagents and Catalysts from the Chemical Entity

The development of new reagents and catalysts is crucial for advancing chemical synthesis. It is conceivable that this compound could be transformed into a ligand for a metal catalyst. For example, the chloromethyl group could be displaced by a phosphine (B1218219) or amine moiety to create a novel ligand for transition-metal catalysis. The chiral center at the C2 position could also be exploited for applications in asymmetric catalysis, should an enantiomerically pure form of the compound be utilized. A search of the scientific literature did not yield instances of this compound being developed into a specific, named reagent or catalyst for synthetic transformations.

Future Perspectives and Challenges in Research on 2 Chloromethyl 2 Methylcyclopentan 1 One

Exploration of Unprecedented Reactivity and Transformations

The primary challenge and a key area of future research for 2-(chloromethyl)-2-methylcyclopentan-1-one lies in the exploration of novel reaction pathways that leverage its distinct functional groups. The presence of an α-chloro substituent adjacent to a carbonyl group and a quaternary carbon opens avenues for transformations beyond standard nucleophilic substitutions and enolate chemistry.

Future research could focus on:

Rearrangement Reactions: Investigating Favorskii-type rearrangements under various conditions could lead to the formation of functionalized cyclobutanecarboxylic acid derivatives, which are valuable building blocks in organic synthesis. The steric hindrance from the quaternary center might lead to unusual reaction outcomes and selectivities.

Radical-Mediated Reactions: The carbon-chlorine bond could be a precursor for radical generation. Exploring single-electron transfer (SET) processes could unveil novel cyclization or coupling reactions, potentially leading to complex polycyclic systems.

Transition-Metal-Catalyzed Cross-Coupling Reactions: While challenging, the development of methods for the cross-coupling of the α-chloro position would be a significant advancement. This could involve the use of palladium, nickel, or copper catalysts to form new carbon-carbon or carbon-heteroatom bonds, providing access to a wide array of derivatives.

Domino and Cascade Reactions: The bifunctional nature of the molecule, with its electrophilic carbonyl carbon and the electrophilic carbon bearing the chlorine atom, makes it an ideal candidate for designing domino or cascade reactions. nih.gov A single activation event could trigger a sequence of bond-forming reactions, rapidly increasing molecular complexity.

A significant challenge in this area will be controlling the chemoselectivity of these transformations, given the multiple reactive sites in the molecule.

Development of Sustainable and Scalable Synthetic Routes

The current synthesis of this compound often relies on traditional methods that may not be environmentally benign or easily scalable. smolecule.com Future research will undoubtedly focus on developing greener and more efficient synthetic protocols.

Key areas for development include:

Catalytic Asymmetric Chlorination: Developing catalytic, enantioselective methods for the α-chlorination of 2-methylcyclopentanone (B130040) would provide access to chiral this compound. This remains a significant challenge in synthetic chemistry.

Green Solvents and Reagents: Replacing hazardous solvents and reagents with more sustainable alternatives is a critical goal. For instance, the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be explored. organic-chemistry.org Additionally, developing routes that avoid the use of highly toxic chlorinating agents is desirable. A general method for the synthesis of α-haloketones using quaternary ammonium (B1175870) salts as halogen sources presents a safer alternative. organic-chemistry.orgorganic-chemistry.org

Continuous Flow Synthesis: Transitioning the synthesis to a continuous flow process could offer significant advantages in terms of safety, scalability, and process control. rsc.org Flow chemistry allows for precise control over reaction parameters, which is particularly important for potentially exothermic or hazardous reactions. rsc.org The challenge lies in adapting and optimizing the reaction conditions for a flow setup.

A major hurdle in developing scalable processes is often the need for cryogenic conditions or the use of hazardous reagents, which are difficult and costly to implement on an industrial scale. researchgate.net

Integration into Automated Synthesis Platforms

The integration of this compound into automated synthesis platforms represents a forward-looking perspective that could accelerate the discovery of new derivatives with interesting properties. Automated platforms, including flow chemistry systems coupled with robotic sample handling and analysis, enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries.

Future research in this area could involve:

Flow-Based Derivatization: Utilizing the reactivity of the chloromethyl group, an automated flow system could be designed to react this compound with a diverse set of nucleophiles (e.g., amines, thiols, alcohols) to generate a library of derivatives. This approach allows for rapid exploration of the chemical space around the core scaffold.

Online Reaction Monitoring: The implementation of online analytical techniques, such as mass spectrometry or infrared spectroscopy, within a flow chemistry setup would enable real-time optimization of reactions involving this compound.

Machine Learning-Guided Optimization: By combining automated synthesis with machine learning algorithms, it may be possible to predict the optimal conditions for novel transformations of this compound, thereby reducing the experimental effort required. acs.org

A significant challenge for integration into automated platforms is the potential for solid byproducts to form, which can lead to clogging of the reactors and tubing in flow systems. Careful optimization of reaction conditions and solvent choice will be crucial to mitigate this issue.

Potential for Catalyst Development and Ligand Design

The cyclopentyl scaffold is a common feature in many chiral ligands used in asymmetric catalysis. researchgate.netnih.gov The functional groups on this compound provide handles for its elaboration into novel chiral ligands and catalysts.

Future research directions could include:

Synthesis of Chiral Diamine and Diphosphine Ligands: The chloromethyl group can be displaced by amines or phosphines. By starting with an enantiomerically pure form of this compound, it would be possible to synthesize novel chiral diamine or diphosphine ligands. These ligands could then be complexed with transition metals to create new asymmetric catalysts.

Development of Organocatalysts: The cyclopentanone (B42830) backbone could be incorporated into various organocatalyst frameworks, such as proline derivatives or N-heterocyclic carbenes (NHCs). The stereochemistry of the cyclopentane (B165970) ring could influence the selectivity of the catalyzed reactions.

Immobilized Catalysts: The chloromethyl group provides a convenient anchor for immobilizing catalytic species onto a solid support. This would facilitate catalyst recovery and reuse, a key principle of green chemistry.

The primary challenge in this area is the synthesis of enantiomerically pure this compound, which is a prerequisite for the development of effective chiral ligands and catalysts. Furthermore, the design of ligands that can effectively translate the chirality of the cyclopentane ring to the catalytic center requires sophisticated molecular modeling and extensive experimental screening. The development of new catalytic systems is often fraught with challenges related to catalyst deactivation and the need for high-purity substrates and reagents. catalysisclubphilly.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Chloromethyl)-2-methylcyclopentan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or alkylation of cyclopentanone derivatives. For example, nitromethane and aluminum chloride (AlCl₃) can facilitate cyclization of substituted precursors (e.g., succinic acid derivatives) under anhydrous conditions . Optimizing stoichiometry (e.g., AlCl₃ ratio) and temperature (0–5°C for exothermic steps) improves yields (>70%). Solvent choice (toluene vs. dichloromethane) also affects regioselectivity and by-product formation.

| Reaction Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Temperature | 0–5°C | 65–75% |

| Solvent | Toluene | 70% |

| Catalyst (AlCl₃) | 1.2 equiv | 72% |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The chloromethyl group (CH₂Cl) appears as a triplet at δ ~3.8–4.2 ppm (¹H) and δ ~45–50 ppm (¹³C). The cyclopentanone carbonyl resonates at δ ~210–215 ppm (¹³C) .

- IR Spectroscopy : A strong C=O stretch at ~1740 cm⁻¹ and C-Cl stretch at ~650–750 cm⁻¹ confirm functional groups .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 160.6 (C₇H₁₁ClO) with fragmentation peaks at m/z 125 (loss of Cl) and 97 (cyclopentanone ring cleavage) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use in a fume hood due to volatility and potential respiratory irritation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with sodium bicarbonate .

Advanced Research Questions

Q. How do steric and electronic effects of the chloromethyl group influence regioselectivity in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group’s electron-withdrawing nature increases electrophilicity at the adjacent carbon, favoring SN2 mechanisms. Steric hindrance from the methyl group on the cyclopentanone ring, however, may promote SN1 pathways in polar protic solvents (e.g., ethanol). Computational studies (DFT) predict activation energies for competing pathways, validated by kinetic experiments (e.g., monitoring Cl⁻ release via ion chromatography) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition assays often arise from variations in cell lines (e.g., HepG2 vs. HEK293) or assay conditions (pH, incubation time). Meta-analysis of literature data coupled with standardized protocols (e.g., ISO 10993-5 for cytotoxicity) is recommended. For example, conflicting IC₅₀ values (10–50 μM) in anti-cancer studies may reflect differences in mitochondrial activity assays (MTT vs. resazurin) .

Q. Can computational modeling predict the compound’s reactivity in novel catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states for reactions like Pd-catalyzed cross-couplings. Key parameters:

-

HOMO/LUMO Energy : LUMO at −1.8 eV suggests susceptibility to nucleophilic attack.

-

Molecular Electrostatic Potential (MEP) : High positive charge density on the chloromethyl carbon confirms it as the reactive site .

Parameter Value HOMO Energy (eV) −6.2 LUMO Energy (eV) −1.8 Dipole Moment (Debye) 2.5

Q. How does the compound’s conformation affect its interaction with biological targets (e.g., kinases)?

- Methodological Answer : X-ray crystallography of co-crystals with protein targets (e.g., CDK2) reveals that the cyclopentanone ring adopts a boat conformation, enabling hydrophobic interactions with kinase pockets. The chloromethyl group forms halogen bonds with backbone carbonyls (e.g., Leu83 in CDK2). Mutagenesis studies validate these interactions by showing reduced binding affinity in L83A mutants .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across literature reports (40–80%)?

- Methodological Answer : Contradictions arise from impurities in starting materials (e.g., succinic acid vs. propionyl chloride) or incomplete removal of AlCl₃ catalyst. Reproducibility is enhanced by rigorous purification (e.g., column chromatography with hexane:EtOAc) and inline FTIR monitoring of reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.